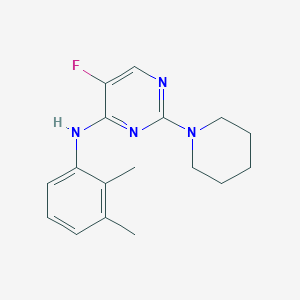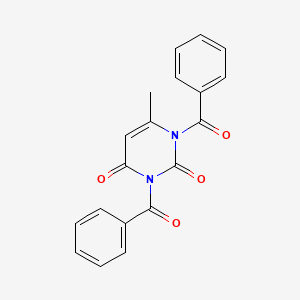![molecular formula C16H24N4O3S B5655845 (1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655845.png)
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that exhibit significant interest due to their structural complexity and potential for various applications in chemistry and pharmacology. The detailed analysis below is based on studies related to similar compounds, providing insights into synthesis methods, molecular and structural analysis, and chemical properties.
Synthesis Analysis
The synthesis of complex bicyclic and polycyclic structures often involves multi-step reactions, including 1,3-dipolar cycloadditions, and denitrogenation processes to yield optically pure compounds. For instance, the addition of diazomethane and diazoethane to enantiopure sulfinyl compounds has been shown to afford corresponding pyrazolines with high pi-facial selectivity, demonstrating the complexity and precision required in synthesizing such compounds (Cruz Cruz et al., 2009).
Molecular Structure Analysis
X-ray diffraction analysis and computational studies, including density functional theory (DFT) calculations, play crucial roles in determining the molecular structure of synthesized compounds. These methods provide detailed insights into the compound's geometric configuration, molecular electrostatic potential, and frontier molecular orbitals, assisting in understanding the compound's reactivity and properties (Shen et al., 2014).
Chemical Reactions and Properties
The reactivity of similar compounds often involves their participation in cycloaddition reactions, showcasing their potential in synthesizing diverse heterocyclic compounds. The ability of these compounds to undergo transformations under various conditions highlights their chemical versatility and potential for further functionalization (Vasin et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are essential for their practical applications. These properties are often determined through experimental methods and are critical for the compound's storage, handling, and application in various chemical processes.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards various reagents, define the compound's behavior in chemical reactions. Studies on related compounds have shown that factors such as the presence of sulfonyl groups significantly influence their chemical reactivity and interactions with biological targets, suggesting the importance of detailed chemical property analysis for potential applications (Ivachtchenko et al., 2011).
Propriétés
IUPAC Name |
(1S,5R)-6-(3-methylbut-2-enyl)-3-(1-methylpyrazol-4-yl)sulfonyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-12(2)6-7-20-14-5-4-13(16(20)21)9-19(10-14)24(22,23)15-8-17-18(3)11-15/h6,8,11,13-14H,4-5,7,9-10H2,1-3H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQHNBKFOURAAD-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2CCC(C1=O)CN(C2)S(=O)(=O)C3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1[C@@H]2CC[C@H](C1=O)CN(C2)S(=O)(=O)C3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(methylamino)isonicotinamide](/img/structure/B5655763.png)

![7-methyl-2-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5655784.png)
![{2-[rel-(1S,5R)-3-(4-methoxybenzyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxoethyl}methylamine dihydrochloride](/img/structure/B5655791.png)
![[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5655794.png)

![ethyl 4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B5655808.png)
![1-(cyclopentylcarbonyl)-N-({5-[(methylamino)carbonyl]-2-furyl}methyl)-4-piperidinecarboxamide](/img/structure/B5655822.png)
![1'-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5655832.png)
![1-(cyclobutylcarbonyl)-4-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)piperidine](/img/structure/B5655837.png)
![2-(2-methoxyethyl)-9-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655859.png)
![3-amino-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5655866.png)
![4-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5655869.png)
![N'-{2-[8-(cyclopropylmethyl)-9-oxo-2,8-diazaspiro[5.5]undec-2-yl]-2-oxoethyl}-N,N-dimethylurea](/img/structure/B5655880.png)